molecular formula C12H10N2O4 B413535 Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide CAS No. 330978-53-5

Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide

Cat. No.: B413535
CAS No.: 330978-53-5
M. Wt: 246.22g/mol
InChI Key: OXODSZPOYQHMPS-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide (CAS: 330978-53-5) is a heterocyclic amide compound with the molecular formula C₁₂H₁₀N₂O₄ and a molecular weight of 246.2200 g/mol . Structurally, it consists of a benzo[1,3]dioxole moiety linked via a carboxamide group to a 5-methylisoxazole ring. This compound is of interest in medicinal and synthetic chemistry due to its hybrid architecture, combining electron-rich aromatic systems (benzo[1,3]dioxole) and a bioactive isoxazole scaffold.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7-4-11(14-18-7)13-12(15)8-2-3-9-10(5-8)17-6-16-9/h2-5H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXODSZPOYQHMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 1,3-Benzodioxole-5-Carbonyl Chloride

Piperonylic acid (94-53-1) is treated with oxalyl chloride (COCl)₂ or thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under inert conditions. For example:

  • Reagents : Piperonylic acid (1 equiv), oxalyl chloride (1.2 equiv), catalytic DMF.

  • Conditions : Stirred at 0°C → room temperature (RT) for 2–4 hours.

  • Workup : Excess reagent and solvent removed under vacuum to yield the acid chloride as a pale-yellow oil.

Step 2: Coupling with 5-Methylisoxazol-3-Amine

The acid chloride is reacted with 5-methylisoxazol-3-amine (1072-67-9) in the presence of a base such as triethylamine (TEA) or pyridine:

  • Reagents : Acid chloride (1 equiv), 5-methylisoxazol-3-amine (1.1 equiv), TEA (2 equiv).

  • Conditions : DCM or THF, 0°C → RT, 6–12 hours.

  • Yield : ~55–70% after column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

ParameterValueSource
Reaction Time8–12 hours
PurificationColumn chromatography
Overall Yield50–65%

Coupling Reagent-Mediated Synthesis

To avoid handling reactive acid chlorides, modern methods employ coupling agents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) or HATU.

Procedure :

  • Reagents : Piperonylic acid (1 equiv), 5-methylisoxazol-3-amine (1.1 equiv), DMTMM (1.2 equiv), N-methylmorpholine (NMM, 2 equiv).

  • Conditions : DMF or acetonitrile, RT, 4–6 hours.

  • Yield : 60–75% after recrystallization.

Advantages :

  • Mild conditions, no need for anhydrous solvents.

  • Reduced side reactions (e.g., hydrolysis of acid chloride).

One-Pot Tandem Synthesis

A streamlined approach combines acid activation and coupling in a single pot. This method, adapted from CN105153105A, uses in situ generation of the activated ester:

Steps :

  • Piperonylic acid is treated with CDI (1,1′-carbonyldiimidazole) in THF to form the imidazolide.

  • 5-Methylisoxazol-3-amine is added directly without isolation.

  • Yield : ~58%.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Acid Chloride50–65%HighHighLow
Coupling Reagents60–75%Very HighModerateHigh
One-Pot55–60%ModerateHighModerate
Hydrazone Intermediate35–45%LowLowLow

Critical Observations :

  • Acid Chloride Route : Cost-effective but requires hazardous reagents.

  • DMTMM-Mediated Coupling : Higher yields but expensive reagents.

  • One-Pot Synthesis : Balances efficiency and practicality for industrial use.

Optimization Strategies

Solvent Systems :

  • Polar aprotic solvents (DMF, DMSO) improve amine solubility but may require longer reaction times.

  • Ether solvents (THF, 2-MeTHF) reduce side reactions in acid chloride routes.

Catalytic Additives :

  • DMAP (4-dimethylaminopyridine) accelerates acylation by 30% in coupling reactions.

Purification Techniques :

  • Recrystallization : Ethanol/water mixtures achieve >95% purity.

  • Chromatography : Essential for removing regioisomers in hydrazone routes .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the isoxazole ring and benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes an isoxazole ring and a benzodioxole moiety. The synthesis typically involves the condensation of 3-amino-5-methylisoxazole with appropriate benzodioxole derivatives through several key steps:

  • Condensation Reaction : 3-amino-5-methylisoxazole is reacted with diethyl malonate in ethanol under reflux conditions.
  • Hydrazinolysis : The ester formed is treated with hydrazine hydrate in ethanol to yield the desired amide.

Medicinal Chemistry

Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing isoxazole rings can inhibit pathways related to cell proliferation and survival, demonstrating promising anticancer properties .
  • Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, crucial for treating conditions characterized by chronic inflammation. Its interaction with inflammatory mediators suggests it may modulate immune responses effectively .
  • Antimicrobial Activity : There is ongoing research into its efficacy against bacterial and fungal pathogens, highlighting its potential as a new antimicrobial agent .

Pharmacology

The compound's interactions with various biological targets make it a valuable subject for pharmacological studies:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, blocking their catalytic activity. This property is essential for developing enzyme inhibitors as therapeutic agents .
  • Receptor Interaction : The compound can interact with receptors, modulating their signaling pathways and leading to various biological effects. This aspect is particularly relevant in drug development targeting receptor-mediated diseases .

Material Science

In addition to its biological applications, this compound has potential uses in material science:

  • Development of Advanced Materials : Its unique chemical properties allow for applications in creating materials with specific electronic or optical characteristics. This includes potential use in organic electronics and photonic devices .

Case Studies

Several studies have highlighted the effectiveness of Benzo[1,3]dioxole derivatives:

  • Cytotoxicity Studies : A study evaluating various benzodioxole derivatives demonstrated that compounds similar to Benzo[1,3]dioxole-5-carboxylic acid showed strong cytotoxicity against Hep3B liver cancer cells with low IC50 values compared to standard treatments like Doxorubicin .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of benzodioxole derivatives found that they significantly reduced inflammatory markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

The compound’s structural analogs are identified through similarity scoring (e.g., Tanimoto coefficients) based on functional groups, substitution patterns, and core scaffolds. Key analogs include:

Compound Name CAS Number Similarity Score Key Structural Features Molecular Weight (g/mol)
3-(Benzyloxy)isoxazole-5-carboxylic acid 61348-47-8 0.86 Isoxazole-5-carboxylic acid with benzyloxy substituent 233.21 (estimated)
Benzo[d][1,3]dioxole-4-carboxylic acid 5768-39-8 0.75 Benzo[1,3]dioxole with carboxylic acid at position 4 166.13
Methyl 5-phenylisoxazole-3-carboxylate 51135-73-0 0.60 Isoxazole-3-carboxylate ester with phenyl substituent 203.20
Ethyl 5-methylisoxazole-4-carboxylate Not provided 0.60 Isoxazole-4-carboxylate ester with methyl group 169.16 (estimated)
Key Observations:

3-(Benzyloxy)isoxazole-5-carboxylic acid (similarity: 0.86) shares the isoxazole-carboxylic acid core but replaces the benzo[1,3]dioxole-amide group with a benzyloxy substituent.

Benzo[d][1,3]dioxole-4-carboxylic acid (similarity: 0.75) retains the benzo[1,3]dioxole system but positions the carboxylic acid at C4 instead of C3. This positional isomerism may reduce electronic conjugation with the dioxole ring, affecting reactivity .

Methyl 5-phenylisoxazole-3-carboxylate (similarity: 0.60) replaces the amide linkage with an ester and substitutes the methyl group on isoxazole with phenyl. Esters are more hydrolytically labile than amides, which could limit metabolic stability .

Functional Group and Reactivity Comparisons

  • Amide vs. Ester/Carboxylic Acid :
    The amide bond in the target compound enhances hydrogen-bonding capacity and metabolic stability compared to ester analogs (e.g., Ethyl 5-methylisoxazole-4-carboxylate). Amides are less prone to hydrolysis, making them preferable for drug design .
  • The benzo[1,3]dioxole moiety provides electron-donating effects, which may enhance aromatic interactions in biological systems compared to simpler phenyl or benzyloxy groups .

Biological Activity

Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide, with the chemical formula C12_{12}H10_{10}N2_2O4_4 and CAS number 330978-53-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Weight246.2200 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[1,3]dioxole derivatives, including the compound . The following sections detail various aspects of its biological activity.

Cytotoxicity Studies

A significant study investigated the cytotoxic effects of benzo[1,3]dioxole derivatives on various cancer cell lines. The compound exhibited notable cytotoxicity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The IC50_{50} values for some derivatives were as follows:

CompoundIC50_{50} (µM)Cell Line
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.38HepG2
1.54HCT116
4.52MCF-7

These values indicate that the compounds synthesized had lower cytotoxicity compared to standard drugs like doxorubicin, which had IC50_{50} values of 7.46 µM for HepG2, 8.29 µM for HCT116, and 4.56 µM for MCF-7 .

The anticancer mechanisms of benzo[1,3]dioxole derivatives were assessed through several biochemical assays:

  • EGFR Inhibition : The compounds showed potential in inhibiting the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
  • Apoptosis Induction : Annexin V-FITC assays confirmed that these compounds could induce apoptosis in cancer cells.
  • Cell Cycle Analysis : Flow cytometry revealed that treated cells exhibited alterations in cell cycle progression.

Additionally, molecular docking studies suggested strong interactions between the compound and target proteins involved in apoptosis pathways, specifically Bax and Bcl-2 .

Study on Antiproliferative Activity

In a study published by MDPI, researchers explored various substituted heterocyclic compounds similar to benzo[1,3]dioxole derivatives. They found that certain derivatives demonstrated greater antiproliferative activity than established chemotherapeutics like doxorubicin against human leukemia and breast cancer cell lines. The study emphasized the need for further modifications to enhance efficacy while reducing toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide
Reactant of Route 2
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Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide

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